molecular formula C11H7BrClNO B1531218 3-Bromo-5-(4-chlorophenoxy)pyridine CAS No. 28232-66-8

3-Bromo-5-(4-chlorophenoxy)pyridine

Cat. No. B1531218
CAS RN: 28232-66-8
M. Wt: 284.53 g/mol
InChI Key: WBVDIRRTMMAHKU-UHFFFAOYSA-N
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Description

“3-Bromo-5-(4-chlorophenoxy)pyridine” is a chemical compound with the molecular formula C11H7BrClNO. It is intended for research use only and not for medicinal or household use .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(4-chlorophenoxy)pyridine” can be analyzed using various methods. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .

Scientific Research Applications

Electronic and Non-Linear Optical Properties

3-Bromo-5-(4-chlorophenoxy)pyridine and its derivatives have been studied for their electronic and non-linear optical (NLO) properties. These studies involve the synthesis of various derivatives through reactions like the Pd-catalyzed Suzuki cross-coupling reaction. The reactivity and electronic properties of these compounds have been analyzed using techniques such as Frontier molecular orbital analysis and molecular electrostatic potential studies. Such research is crucial for developing new materials with specific electronic and optical characteristics (Nazeer et al., 2020).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds using 3-Bromo-5-(4-chlorophenoxy)pyridine. For instance, it's been used to create unique derivatives like 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide. Such compounds are synthesized through reactions involving aqueous potassium carbonate and pyridine, contributing to the expanding library of pyridine derivatives with potential applications in various fields of chemistry (Kuhn et al., 2003).

Liquid Crystalline Compounds

Studies also include the novel and efficient synthesis of pyridine-containing liquid crystalline compounds. These compounds, such as 5-substituted 2-(4-alkylphenyl)pyridines, have been synthesized through reactions involving regioselective intermediates. Such research is essential for developing new liquid crystalline materials with potential applications in displays and other optical technologies (Chia et al., 2001).

Corrosion Inhibition

Another application area is the evaluation of imidazo[4,5-b] pyridine derivatives as corrosion inhibitors. These compounds, including derivatives of 3-Bromo-5-(4-chlorophenoxy)pyridine, have been studied for their inhibitory performance against mild steel corrosion. This research is vital for developing new materials that can prevent metal corrosion, an important issue in many industries (Saady et al., 2021).

properties

IUPAC Name

3-bromo-5-(4-chlorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO/c12-8-5-11(7-14-6-8)15-10-3-1-9(13)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVDIRRTMMAHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CN=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678773
Record name 3-Bromo-5-(4-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28232-66-8
Record name 3-Bromo-5-(4-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(4-chlorophenoxy)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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